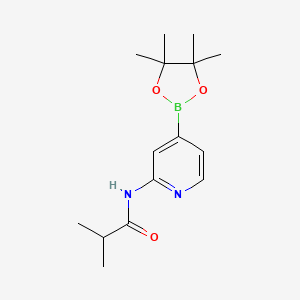![molecular formula C14H14N2O2 B1452651 2-[(吡啶-2-基甲基)氨基]苯甲酸甲酯 CAS No. 880494-17-7](/img/structure/B1452651.png)
2-[(吡啶-2-基甲基)氨基]苯甲酸甲酯
描述
Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group esterified with a methyl group and an amino group substituted with a pyridin-2-ylmethyl moiety
科学研究应用
Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including ligands for coordination chemistry and catalysts for organic reactions.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including fibrosis and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
作用机制
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Biochemical Pathways
Related compounds have shown anti-fibrotic activities , suggesting potential involvement in pathways related to fibrosis.
Result of Action
Related compounds have demonstrated anti-fibrotic activities .
生化分析
Biochemical Properties
Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form complexes with metal ions, which can influence its biochemical activity . For instance, it can bind to copper (II) ions, forming stable complexes that can be studied for their catalytic properties . Additionally, Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein structure and function.
Cellular Effects
Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific enzymes and receptors . For example, this compound can inhibit certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Additionally, Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate access and thus inhibiting enzymatic activity . It can also activate certain enzymes by stabilizing their active conformations. Furthermore, Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression.
Dosage Effects in Animal Models
The effects of Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce the corresponding carboxylic acid and alcohol. This compound can also interact with cytochrome P450 enzymes, leading to oxidative metabolism and the formation of reactive intermediates. These metabolic processes can influence the overall activity and toxicity of Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate.
Transport and Distribution
Within cells and tissues, Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific carrier proteins . Once inside the cell, Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate can localize to different cellular compartments, including the cytoplasm and nucleus, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific organelles through post-translational modifications or by binding to targeting signals . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate can accumulate in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate typically involves the reaction of 2-aminomethylpyridine with methyl 2-bromobenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate can be optimized by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反应分析
Types of Reactions
Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share the pyridin-2-yl group and exhibit similar biological activities, such as antifibrotic and anticancer properties.
2-Aminomethylpyridine Derivatives: These compounds are structurally related and are used in similar applications, including coordination chemistry and medicinal chemistry.
Uniqueness
Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate is unique due to its ester functionality combined with the pyridin-2-ylmethyl group. This combination allows for versatile chemical modifications and a wide range of applications in different fields. Its ability to undergo various chemical reactions and form stable complexes with metal ions further enhances its utility .
属性
IUPAC Name |
methyl 2-(pyridin-2-ylmethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)12-7-2-3-8-13(12)16-10-11-6-4-5-9-15-11/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSSMOFQNIHBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262708 | |
| Record name | Methyl 2-[(2-pyridinylmethyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880494-17-7 | |
| Record name | Methyl 2-[(2-pyridinylmethyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880494-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(2-pyridinylmethyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B1452585.png)




![3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452591.png)
